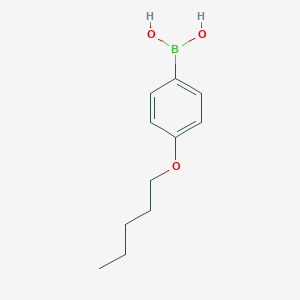

4-Pentyloxyphenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(4-pentoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3/c1-2-3-4-9-15-11-7-5-10(6-8-11)12(13)14/h5-8,13-14H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHFKSJLAGACWMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405543 | |

| Record name | 4-Pentyloxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146449-90-3 | |

| Record name | 4-Pentyloxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Pentyloxyphenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Pentyloxyphenylboronic Acid

CAS Number: 146449-90-3

This technical guide provides a comprehensive overview of 4-Pentyloxyphenylboronic acid, a versatile organoboron compound. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis, and significant applications, with a focus on its role in modern synthetic chemistry and materials science.

Compound Identification and Properties

This compound, also known as 4-(n-Pentyloxy)benzeneboronic acid, is an arylboronic acid characterized by a phenyl ring substituted with a pentyloxy group and a boronic acid moiety. This structure makes it a valuable intermediate, particularly in palladium-catalyzed cross-coupling reactions.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citation(s) |

| CAS Number | 146449-90-3 | |

| Molecular Formula | C₁₁H₁₇BO₃ | |

| Molecular Weight | 208.06 g/mol | |

| Appearance | White to orange crystalline powder | |

| Melting Point | 98-100 °C | |

| Boiling Point | 355.3 ± 44.0 °C (Predicted) | |

| Density | 1.06 ± 0.1 g/cm³ (Predicted) | |

| Purity | ≥97% | |

| Storage Temperature | Room temperature, recommended under inert gas (2-8°C for long term) |

Safety and Handling

This compound is classified as an irritant, causing skin, eye, and respiratory system irritation. Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves, safety goggles, and a lab coat. Operations should be conducted in a well-ventilated fume hood.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process starting from readily available precursors. Below are detailed representative protocols for its synthesis and a key application.

Representative Synthesis of this compound

The synthesis can be approached as a two-step process: (1) Williamson ether synthesis to form the pentyloxy-substituted precursor, followed by (2) conversion to the boronic acid via a Grignard reaction.

This step involves the reaction of 4-bromophenol with a pentyl halide.

-

Reagents:

-

4-Bromophenol (1.0 eq.)

-

1-Bromopentane (1.2 eq.)

-

Potassium Carbonate (K₂CO₃, 2.0 eq.)

-

Acetone or Dimethylformamide (DMF) as solvent

-

-

Procedure:

-

To a round-bottom flask, add 4-bromophenol, potassium carbonate, and the solvent.

-

Stir the mixture at room temperature for 15 minutes.

-

Add 1-bromopentane dropwise to the suspension.

-

Heat the reaction mixture to reflux (for acetone) or ~80°C (for DMF) and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under vacuum and purify the resulting crude product by column chromatography or distillation to yield pure 1-bromo-4-pentyloxybenzene.

-

This procedure involves the formation of a Grignard reagent from 1-bromo-4-pentyloxybenzene, followed by reaction with a trialkyl borate.

-

Reagents:

-

1-Bromo-4-pentyloxybenzene (1.0 eq.)

-

Magnesium (Mg) turnings (1.2 eq.)

-

Anhydrous Tetrahydrofuran (THF) as solvent

-

Triisopropyl borate (1.5 eq.)

-

Aqueous Hydrochloric Acid (HCl, e.g., 1 M)

-

-

Procedure:

-

Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).

-

Place magnesium turnings in a flask and add a small amount of anhydrous THF.

-

Dissolve 1-bromo-4-pentyloxybenzene in anhydrous THF and add a small portion to the magnesium suspension to initiate the reaction (initiation may be aided by gentle heating or a crystal of iodine).

-

Once the reaction begins, add the remaining solution of 1-bromo-4-pentyloxybenzene dropwise, maintaining a gentle reflux.

-

After the addition is complete, continue stirring at reflux for 1-2 hours until the magnesium is consumed.

-

Cool the Grignard reagent solution to -78°C (dry ice/acetone bath).

-

Slowly add triisopropyl borate dropwise, ensuring the temperature remains below -60°C.

-

After addition, allow the mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding it to a stirred solution of cold aqueous HCl.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization (e.g., from a water/ethanol mixture) to yield this compound.

-

Caption: Synthesis workflow for this compound.

Protocol for Suzuki-Miyaura Cross-Coupling

This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a representative aryl bromide.[1][2]

-

Materials:

-

Aryl Halide (e.g., 4-Bromoanisole, 1.0 eq.)

-

This compound (1.2 eq.)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.)

-

Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or DMF/Water mixture)

-

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl halide, this compound, the base, and the palladium catalyst.

-

Evacuate and backfill the flask with argon or nitrogen (repeat three times).

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to 80-110°C and stir vigorously.

-

Monitor the reaction's progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

-

Once complete, cool the mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

-

Core Applications in Research and Development

This compound is a key building block in several advanced scientific fields due to its favorable properties and reactivity.

Organic Synthesis

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions.[3][4] This reaction is one of the most powerful methods for forming carbon-carbon bonds, essential for synthesizing complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[4] The pentyloxy group enhances solubility in organic solvents, which is advantageous for reaction conditions and purification.

Materials Science

The rigid aromatic core and the reactive boronic acid handle make this compound suitable for creating novel polymers and organic electronic materials.[3] The resulting biaryl structures are often used in the development of:

-

Organic Light-Emitting Diodes (OLEDs): The extended π-conjugated systems formed via coupling are crucial for charge transport and luminescent properties.

-

Liquid Crystals: The elongated molecular shape of the coupled products is a key feature for liquid crystalline materials.

Biomedical and Drug Development

In the biomedical field, phenylboronic acid derivatives are of significant interest.

-

Drug Discovery: It serves as a crucial intermediate for synthesizing complex biaryl structures found in many drug candidates.[4]

-

Drug Delivery Systems: The boronic acid moiety can form reversible covalent bonds with diols, a feature exploited in creating glucose-responsive systems for controlled insulin release or targeted drug delivery to cancer cells, which often overexpress sialic acid (a diol-containing sugar).[4]

-

Sensors: The ability to bind with diols also makes it a valuable component in the design of fluorescent or electrochemical sensors for carbohydrates and other biologically important molecules.[4]

Mandatory Visualizations

The following diagrams illustrate the key chemical processes and relationships involving this compound.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Key application areas of this compound.

References

In-Depth Technical Guide: 4-Pentyloxyphenylboronic Acid

This technical guide provides a comprehensive overview of 4-Pentyloxyphenylboronic acid, a versatile reagent in organic synthesis, particularly for researchers, scientists, and professionals in drug development.

Core Compound Properties

This compound, with the CAS number 146449-90-3, is an organoboron compound frequently utilized in palladium-catalyzed cross-coupling reactions.[1][2] Its chemical structure consists of a phenylboronic acid moiety substituted with a pentyloxy group at the para position. This substitution enhances its solubility in organic solvents, a valuable property for various reaction conditions.[3]

Molecular Formula: C₁₁H₁₇BO₃[1][2]

Molecular Weight: 208.06 g/mol [1][2]

Below is a table summarizing the key quantitative data for this compound:

| Property | Value | Reference |

| Molecular Weight | 208.06 g/mol | [1][2] |

| Molecular Formula | C₁₁H₁₇BO₃ | [1][2] |

| CAS Number | 146449-90-3 | [1][2] |

| Melting Point | 98-100 °C | [1] |

| Boiling Point | 355.3 ± 44.0 °C (Predicted) | [1] |

| Density | 1.06 ± 0.1 g/cm³ (Predicted) | [1] |

| pKa | 8.71 ± 0.16 (Predicted) | [1] |

| Appearance | White to orange to green powder to crystal | [4][5] |

Applications in Organic Synthesis

The primary application of this compound lies in the Suzuki-Miyaura cross-coupling reaction.[1][6] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and materials science.[3][7]

Experimental Protocol: Suzuki-Miyaura Coupling

This section details a generalized protocol for the Suzuki-Miyaura coupling reaction using this compound with an aryl halide.

Reaction:

Materials:

-

This compound (1.2 - 1.5 mmol)

-

Aryl halide (1.0 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 mmol)

-

Anhydrous and deoxygenated solvent (e.g., Toluene, Dioxane, DMF, DME, 5-10 mL)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and the base.

-

Catalyst Addition: Add the palladium catalyst to the flask.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. Under a positive pressure of the inert gas, add the anhydrous solvent.

-

Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can range from 2 to 24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Catalytic Cycle of Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. chembk.com [chembk.com]

- 2. Pharmaceutical and chemical intermediates,CAS#:146449-90-3,4-戊氧基苯硼酸,(4-PENTYLOXYPHENYL)BORONIC ACID [en.chemfish.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 146449-90-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound | 146449-90-3 | TCI AMERICA [tcichemicals.com]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 4-Pentyloxyphenylboronic Acid

This technical guide provides a detailed protocol for the synthesis of 4-pentyloxyphenylboronic acid, a key intermediate in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions.[1][2] The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Overview of Synthetic Strategy

The synthesis of this compound is typically achieved through a Grignard reaction.[3][4][5] This well-established method involves the formation of a Grignard reagent from an appropriate aryl halide, which then reacts with a trialkyl borate ester. Subsequent acidic hydrolysis of the resulting boronate ester yields the desired boronic acid. This approach is favored for its reliability and scalability.

Experimental Protocol

This protocol is based on established methodologies for the synthesis of arylboronic acids via Grignard reagents.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |

| 1-Bromo-4-pentyloxybenzene | C₁₁H₁₅BrO | 243.14 | Starting material |

| Magnesium turnings | Mg | 24.31 | For Grignard reagent formation |

| Iodine | I₂ | 253.81 | As an activator for Magnesium |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent, must be dry |

| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | Boron source |

| Hydrochloric acid (HCl) | HCl | 36.46 | For workup, aqueous solution (e.g., 2 M) |

| Diethyl ether | (C₂H₅)₂O | 74.12 | Extraction solvent |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying agent |

| Hexane | C₆H₁₄ | 86.18 | Recrystallization solvent |

| Ethyl acetate | C₄H₈O₂ | 88.11 | Recrystallization solvent |

Step-by-Step Procedure

Step 1: Formation of the Grignard Reagent

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium turnings.

-

Dissolve 1-bromo-4-pentyloxybenzene (1.0 equivalent) in anhydrous THF in the dropping funnel.

-

Add a small portion of the 1-bromo-4-pentyloxybenzene solution to the magnesium turnings. The reaction is initiated, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.

-

Once the reaction has started, add the remaining 1-bromo-4-pentyloxybenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Borylation Reaction

-

Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, dissolve triisopropyl borate (1.5 equivalents) in anhydrous THF.

-

Add the triisopropyl borate solution dropwise to the cold Grignard reagent solution, maintaining the temperature below -60 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Work-up

-

Cool the reaction mixture in an ice bath and slowly quench it by adding a cold aqueous solution of hydrochloric acid (2 M) until the solution is acidic (pH ~2).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 4: Purification

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate.

-

The purified product should be a white to off-white solid.

Expected Yield and Purity

| Parameter | Value |

| Theoretical Yield | Based on 1.0 equivalent of 1-bromo-4-pentyloxybenzene |

| Expected Actual Yield | 70-85% |

| Purity | >97% (after recrystallization) |

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[3]

-

Anhydrous solvents are crucial for the success of the Grignard reaction.[3][6]

-

Handle all reagents and solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 5. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

(4-(Pentyloxy)phenyl)boronic acid physical properties

An In-depth Technical Guide to the Physical Properties of (4-(Pentyloxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (4-(Pentyloxy)phenyl)boronic acid, a versatile reagent in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development who utilize boronic acids in their work, particularly in cross-coupling reactions.

Core Physical and Chemical Properties

(4-(Pentyloxy)phenyl)boronic acid is an organic compound that is a derivative of phenylboronic acid. It is characterized by a pentyloxy group (-OC5H11) attached to the phenyl ring. This modification influences its solubility and reactivity in various organic solvents.

Quantitative Physical Properties

The key physical properties of (4-(Pentyloxy)phenyl)boronic acid are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 146449-90-3 | N/A |

| Molecular Formula | C11H17BO3 | |

| Molecular Weight | 208.06 g/mol | |

| Melting Point | 98-100 °C | |

| Boiling Point (Predicted) | 355.3 ± 44.0 °C at 760 mmHg | N/A |

| Density (Predicted) | 1.06 ± 0.1 g/cm³ | |

| pKa (Predicted) | 8.71 ± 0.16 | N/A |

Solubility Profile

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of (4-(Pentyloxy)phenyl)boronic acid are crucial for reproducible research. Below are generalized, yet detailed, methodologies for key experiments.

Synthesis of (4-(Pentyloxy)phenyl)boronic acid

A common method for the synthesis of arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate followed by acidic hydrolysis. The following is a representative protocol that can be adapted for the synthesis of (4-(Pentyloxy)phenyl)boronic acid.

Materials:

-

1-bromo-4-(pentyloxy)benzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of 1-bromo-4-(pentyloxy)benzene in anhydrous THF is added dropwise to the magnesium turnings with gentle heating to initiate the reaction. The mixture is then refluxed until the magnesium is consumed.

-

Boration: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. Trimethyl borate, dissolved in anhydrous THF, is added dropwise while maintaining the low temperature. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

-

Hydrolysis: The reaction mixture is cooled in an ice bath, and 1 M hydrochloric acid is slowly added to hydrolyze the borate ester. The mixture is stirred for 1 hour.

-

Extraction and Purification: The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ether/hexanes) to yield (4-(Pentyloxy)phenyl)boronic acid as a white solid.

Melting Point Determination

The melting point of (4-(Pentyloxy)phenyl)boronic acid can be determined using a standard melting point apparatus.[1][2]

Materials:

-

(4-(Pentyloxy)phenyl)boronic acid, finely powdered

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

Procedure:

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased rapidly to about 10-15 °C below the expected melting point and then increased slowly at a rate of 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow.

Solubility Determination (Dynamic Method)

The dynamic or synthetic method is a reliable technique for determining the solubility of a solid in a liquid.

Materials:

-

(4-(Pentyloxy)phenyl)boronic acid

-

Solvent of interest

-

Jacketed glass vessel with a stirrer and a temperature probe

-

Circulating water bath

-

Light source and detector (turbidimeter)

Procedure:

-

Sample Preparation: A known mass of (4-(Pentyloxy)phenyl)boronic acid is added to a known volume or mass of the solvent in the glass vessel to create a biphasic mixture.

-

Heating and Observation: The mixture is stirred continuously while the temperature is slowly increased via the circulating water bath. The turbidity of the solution is monitored using the light source and detector.

-

Equilibrium Point: The temperature at which the solution becomes clear (the last solid particle dissolves) is recorded as the equilibrium solubility temperature for that specific concentration.

-

Data Collection: The experiment is repeated with different concentrations of the solute to generate a solubility curve as a function of temperature.

Application in Suzuki Coupling Reactions

(4-(Pentyloxy)phenyl)boronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and functional materials.

Below is a diagram illustrating the general workflow of a Suzuki coupling reaction utilizing (4-(Pentyloxy)phenyl)boronic acid.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

This guide provides foundational knowledge on the physical properties and handling of (4-(Pentyloxy)phenyl)boronic acid. For specific applications, further optimization of the described protocols may be necessary. Always consult relevant safety data sheets (SDS) before handling any chemical.

References

An In-depth Technical Guide on the Solubility of 4-Pentyloxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 4-pentyloxyphenylboronic acid. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document focuses on qualitative solubility information and provides detailed experimental protocols for determining solubility, based on established methods for analogous boronic acids.

Physicochemical Properties

This compound is an organic compound that is often utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| CAS Number | 146449-90-3 | [1][2][3] |

| Molecular Formula | C₁₁H₁₇BO₃ | [1][2] |

| Molecular Weight | 208.06 g/mol | [1][2] |

| Melting Point | 98-100 °C | [1] |

| Boiling Point | 355.3 ± 44.0 °C (Predicted) | [1][2] |

| Density | 1.06 ± 0.1 g/cm³ (Predicted) | [1][2] |

| pKa | 8.71 ± 0.16 (Predicted) | [1] |

Solubility Data

Qualitative Solubility Summary

Based on available information and the known properties of similar boronic acids, the following table summarizes the expected solubility of this compound.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale and Supporting Evidence |

| Aqueous | Water | Low to Slightly Soluble | Arylboronic acids generally exhibit low solubility in water. For instance, the solubility of phenylboronic acid is 1.9 g/100 g of water at 20°C. The presence of the lipophilic pentyloxy group in this compound is expected to further decrease its aqueous solubility.[4][5] |

| Alcohols | Methanol, Ethanol | Soluble | General chemical supplier information suggests solubility in alcohols. This is consistent with the polar nature of both the boronic acid moiety and the solvent. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High Solubility | Phenylboronic acid shows high solubility in ethers.[5][6] Ethers are common solvents for reactions involving boronic acids, such as the Suzuki-Miyaura coupling. |

| Ketones | Acetone, 3-Pentanone | High Solubility | Phenylboronic acid exhibits high solubility in ketones.[5][6] |

| Chlorinated Solvents | Chloroform, Dichloromethane | Moderate Solubility | Phenylboronic acid has moderate solubility in chloroform.[5][6] |

| Hydrocarbons | Methylcyclohexane, Hexanes | Very Low Solubility | Phenylboronic acid displays very low solubility in hydrocarbon solvents.[5][6] The non-polar nature of these solvents is not conducive to solvating the polar boronic acid. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble | These solvents are generally effective at dissolving a wide range of organic compounds, including those with polar functional groups. |

Experimental Protocols for Solubility Determination

The following are detailed experimental methodologies that can be employed to quantitatively determine the solubility of this compound. These protocols are based on methods reported for other boronic acids.[4][7][8][9]

3.1. Dynamic (Turbidity) Method

This method is used to determine the temperature at which a known concentration of the solute completely dissolves in a solvent, which corresponds to a point on the solubility curve.

-

Apparatus: A jacketed glass vessel equipped with a magnetic stirrer, a precision thermometer, and a light source and detector (luminance probe) to measure the turbidity of the solution.

-

Procedure:

-

A precise amount of this compound and the chosen solvent are weighed into the glass vessel to create a mixture of known composition.

-

The mixture is heated at a controlled rate (e.g., 0.1 °C/min) while being continuously stirred.

-

The intensity of light transmitted through the solution is monitored by the luminance probe.

-

The temperature at which the last solid particles dissolve, indicated by a sharp increase in light transmittance (disappearance of turbidity), is recorded as the solubility temperature for that specific concentration.

-

The process is repeated with different concentrations to construct a solubility curve (solubility vs. temperature).

-

3.2. Thermodynamic (Shake-Flask) Method

This is a classic and reliable method for determining equilibrium solubility at a constant temperature.

-

Apparatus: Vials with tight-fitting caps, a constant temperature shaker or agitator, and an analytical method for concentration determination (e.g., HPLC-UV, UV-Vis spectroscopy).

-

Procedure:

-

An excess amount of solid this compound is added to a series of vials, each containing a known volume of the desired solvent.

-

The vials are sealed and placed in a shaker bath maintained at a constant temperature (e.g., 25 °C).

-

The mixtures are agitated for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved solute is reached. It is crucial that excess solid remains at the end of this period.

-

After equilibration, the samples are allowed to stand to let the undissolved solid settle.

-

An aliquot of the supernatant is carefully removed and filtered (using a filter compatible with the solvent) to remove any remaining solid particles.

-

The concentration of this compound in the clear filtrate is then determined using a suitable analytical technique. This concentration represents the equilibrium solubility at that temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a compound like this compound.

Caption: A flowchart illustrating the key steps in determining the solubility of a chemical compound.

Conclusion

While specific quantitative solubility data for this compound remains elusive in public literature, a strong qualitative understanding can be inferred from the behavior of similar arylboronic acids. The compound is expected to be soluble in polar organic solvents such as alcohols, ethers, and ketones, and poorly soluble in water and nonpolar hydrocarbons. For researchers and drug development professionals requiring precise solubility values, the detailed experimental protocols provided in this guide offer robust methods for in-house determination. A thorough understanding of solubility is critical for optimizing reaction conditions, purification processes, and formulation development.

References

- 1. chembk.com [chembk.com]

- 2. Pharmaceutical and chemical intermediates,CAS#:146449-90-3,4-戊氧基苯硼酸,(4-PENTYLOXYPHENYL)BORONIC ACID [en.chemfish.com]

- 3. (4-PENTYLOXYPHENYL)BORONIC ACID | 146449-90-3 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic Characterization of 4-Pentyloxyphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the spectral data for 4-pentyloxyphenylboronic acid, a valuable building block in organic synthesis, particularly in the development of novel therapeutics and functional materials. This document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed, generalized experimental protocols for acquiring such spectra are also provided.

Core Data Presentation

While a complete, experimentally verified spectral dataset for this compound (CAS No. 146449-90-3) is not consistently available across public databases, this section presents the expected spectral data based on the analysis of its chemical structure and comparison with analogous compounds.

Molecular Structure:

Table 1: Expected ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.7-7.8 | Doublet (d) | 2H | Ar-H (ortho to -B(OH)₂) |

| ~6.9-7.0 | Doublet (d) | 2H | Ar-H (ortho to -O-C₅H₁₁) |

| ~4.8-5.5 | Broad Singlet (br s) | 2H | B(OH)₂ |

| ~4.0 | Triplet (t) | 2H | -O-CH₂- |

| ~1.7-1.8 | Multiplet (m) | 2H | -O-CH₂-CH₂- |

| ~1.3-1.5 | Multiplet (m) | 4H | -CH₂-CH₂-CH₃ |

| ~0.9 | Triplet (t) | 3H | -CH₃ |

Table 2: Expected ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~162 | Ar-C-O |

| ~136 | Ar-C-H (ortho to -B(OH)₂) |

| ~128 (broad) | Ar-C-B(OH)₂ |

| ~114 | Ar-C-H (ortho to -O-C₅H₁₁) |

| ~68 | -O-CH₂- |

| ~29 | -O-CH₂-CH₂- |

| ~28 | -CH₂-CH₂-CH₃ |

| ~22 | -CH₂-CH₃ |

| ~14 | -CH₃ |

Table 3: Expected IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad, Strong | O-H stretch (boronic acid, often dimeric) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Strong | Aliphatic C-H stretch |

| ~1610, ~1510 | Medium-Strong | Aromatic C=C stretch |

| ~1350 | Strong | B-O stretch |

| ~1250 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| ~1030 | Medium | Symmetric C-O-C stretch (aryl ether) |

Table 4: Predicted Mass Spectrometry Data

The following are predicted mass-to-charge ratios (m/z) for various adducts of this compound (C₁₁H₁₇BO₃, Exact Mass: 208.1271).[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 209.13436 |

| [M+Na]⁺ | 231.11630 |

| [M-H]⁻ | 207.11980 |

| [M]⁺ | 208.12653 |

| [M+H-H₂O]⁺ | 191.12434 |

Experimental Protocols

The following sections provide detailed methodologies for acquiring the spectral data presented above. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Ensure the sample is fully dissolved.

-

¹H NMR Acquisition :

-

Instrument : 400 MHz or higher field NMR spectrometer.

-

Solvent : DMSO-d₆ (or other as prepared).

-

Temperature : 298 K.

-

Pulse Program : Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans : 16 to 64, depending on sample concentration.

-

Relaxation Delay : 1-2 seconds.

-

Spectral Width : -2 to 12 ppm.

-

Referencing : The residual solvent peak (e.g., DMSO-d₆ at δ ~2.50 ppm) is used as an internal standard.

-

-

¹³C NMR Acquisition :

-

Instrument : 100 MHz or higher field NMR spectrometer.

-

Solvent : DMSO-d₆ (or other as prepared).

-

Temperature : 298 K.

-

Pulse Program : Proton-decoupled pulse program (e.g., 'zgpg30').

-

Number of Scans : 1024 or more, as ¹³C has low natural abundance.

-

Relaxation Delay : 2-5 seconds.

-

Spectral Width : 0-200 ppm.

-

Referencing : The solvent peak (e.g., DMSO-d₆ at δ ~39.52 ppm) is used as an internal standard.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) : Place a small amount of solid this compound powder directly onto the ATR crystal. Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

IR Spectrum Acquisition :

-

Instrument : Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

-

Mode : Transmittance or Absorbance.

-

Spectral Range : 4000-400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16-32.

-

Background : A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

-

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water. A small amount of formic acid or ammonium acetate may be added to promote ionization.

-

Mass Spectrum Acquisition (Electrospray Ionization - ESI) :

-

Instrument : A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

-

Ionization Mode : Positive or negative ion mode.

-

Infusion : The sample solution can be directly infused into the mass spectrometer or introduced via a liquid chromatography (LC) system.

-

Mass Range : m/z 50-500.

-

Capillary Voltage : 3-4 kV.

-

Source Temperature : 100-150 °C.

-

Data Analysis : Analyze the resulting spectrum for the molecular ion peak and any characteristic fragment ions.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

Commercial Availability and Technical Guide for 4-Pentyloxyphenylboronic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentyloxyphenylboronic acid, with CAS number 146449-90-3, is a versatile synthetic intermediate that is gaining prominence in various fields of chemical research and development. Its unique molecular structure, featuring a phenylboronic acid moiety coupled with a pentyloxy group, makes it a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the commercial availability of this compound, its key physicochemical properties, detailed experimental protocols for its synthesis and application, and insights into its diverse applications.

Commercial Availability

This compound is readily available from a range of chemical suppliers. The purity and available quantities can vary, so it is crucial for researchers to select a supplier that meets the specific needs of their application. Below is a summary of prominent suppliers and their typical product specifications.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Tokyo Chemical Industry (TCI) | 146449-90-3 | C₁₁H₁₇BO₃ | 208.06 | >97.0% | 1g, 5g[1] |

| Chem-Impex | 146449-90-3 | C₁₁H₁₇BO₃ | 208.06 | 97-105% (by titration) | 1g, 5g[2] |

| ChemBK | 146449-90-3 | C₁₁H₁₇BO₃ | 208.06 | Not specified | Inquire |

| Santa Cruz Biotechnology | 1072944-31-0 (related compound) | Not specified | Not specified | Research Use Only | Inquire[3] |

Note: Purity specifications, especially those expressed as a range, may be influenced by the presence of varying amounts of the corresponding boronic acid anhydride.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental work.

| Property | Value | Reference |

| CAS Number | 146449-90-3 | [4] |

| Molecular Formula | C₁₁H₁₇BO₃ | [4] |

| Molecular Weight | 208.06 g/mol | [4] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 98-100 °C | [4] |

| Boiling Point | 355.3 ± 44.0 °C (Predicted) | [4] |

| Density | 1.06 ± 0.1 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in organic solvents such as diethyl ether and N,N-Dimethylformamide (DMF). | [5] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound and its application in a Suzuki-Miyaura cross-coupling reaction.

Synthesis of this compound

This protocol describes the synthesis of this compound from 4-hydroxyphenylboronic acid.[5]

Materials:

-

4-Hydroxyphenylboronic acid

-

1-Bromopentane

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a 250 mL round-bottom flask, dissolve 4-hydroxyphenylboronic acid (13.8 g, 0.1 mol) in DMF (100 mL).

-

To this solution, add potassium carbonate (41.4 g, 0.3 mol) and 1-bromopentane (18.1 g, 0.12 mol).

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

After cooling to room temperature, pour the mixture into 300 mL of ice-water.

-

Acidify the aqueous mixture to a pH of 3-4 using 1 M HCl.

-

Extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with brine (2 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield this compound as a white solid.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the use of this compound in a Suzuki-Miyaura cross-coupling reaction to synthesize a liquid crystal compound.[5]

Materials:

-

2-Pentyl-5-bromopyrimidine (or other suitable aryl halide)

-

This compound

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

2 M Sodium Carbonate (Na₂CO₃) solution

-

1,2-Dimethoxyethane (DME)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a reaction vessel, add 2-pentyl-5-bromopyrimidine (2.29 g, 10 mmol), this compound (2.29 g, 11 mmol), palladium(II) acetate (22 mg, 0.1 mmol), and triphenylphosphine (105 mg, 0.4 mmol).

-

Add 1,2-dimethoxyethane (50 mL) and 2 M sodium carbonate solution (20 mL).

-

Heat the mixture to 90 °C and stir vigorously for 12 hours under an inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL).

-

Separate the organic layer and wash with water (2 x 50 mL) and then brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to obtain the desired coupled product.

Applications

The utility of this compound extends beyond a simple building block, with applications in several cutting-edge areas of research.

-

Organic Synthesis: Its primary application is as a key intermediate in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis.[4]

-

Materials Science: It is used in the synthesis of liquid crystals, polymers, and dyes.[4][5] The pentyloxy chain can impart desirable solubility and mesomorphic properties in liquid crystal applications.

-

Drug Discovery and Medicinal Chemistry: Phenylboronic acids, in general, are being explored for their potential in drug delivery systems and as targeted therapies.[2][6] The ability of the boronic acid moiety to interact with diols makes it a candidate for developing sensors and targeted delivery vehicles.[2]

-

Fluorescent Sensors: Boronic acid-based compounds are widely investigated for their use in fluorescent sensors for the detection of biologically relevant molecules like carbohydrates and metal ions.[7][8][9]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

General Hazards: It is irritating to the eyes, respiratory system, and skin.[4]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[4]

-

Handling: Use in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes.[4]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4] If on skin, wash with plenty of soap and water.

Visualizing Workflows and Relationships

To better illustrate the experimental and logical processes involving this compound, the following diagrams are provided in DOT language.

Caption: Synthesis workflow for this compound.

Caption: Suzuki-Miyaura coupling reaction pathway.

Caption: Quality control logical relationship for this compound.

References

- 1. This compound | 146449-90-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. benchchem.com [benchchem.com]

- 6. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. A novel boronic acid-based fluorescent sensor for selectively recognizing Fe3+ ion in real time - PMC [pmc.ncbi.nlm.nih.gov]

stability and storage conditions for 4-Pentyloxyphenylboronic acid

An In-depth Technical Guide to the Stability and Storage of 4-Pentyloxyphenylboronic Acid

Introduction

This compound (also known as 4-Amyloxyphenylboronic acid) is an important organoboron compound widely utilized in organic synthesis. Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1] The stability of boronic acids is a critical factor for researchers and drug development professionals, as degradation can lead to inconsistent reaction yields, impurity formation, and a reduction in shelf-life. This guide provides a comprehensive overview of the stability profile, optimal storage conditions, and safe handling procedures for this compound, supported by experimental protocols and data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 146449-90-3 |

| Molecular Formula | C₁₁H₁₇BO₃ |

| Molar Mass | 208.06 g/mol [1][2] |

| Appearance | White to Orange to Green powder or crystal[2] |

| Melting Point | 98-100°C[1] |

| Boiling Point | 355.3 ± 44.0 °C (Predicted)[1] |

| pKa | 8.71 ± 0.16 (Predicted)[1] |

Stability Profile of this compound

Arylboronic acids are known to be sensitive to several environmental factors. Understanding these sensitivities is crucial for maintaining the integrity of this compound.

Key Factors Affecting Stability

-

Moisture and Hydrolysis: Boronic acids are susceptible to hydrolysis.[3] Water can interact with the compound, potentially leading to the formation of boroxines (anhydrides) or other hydrated species. While the product is often supplied as a mixture containing varying amounts of its anhydride, excessive moisture can promote further degradation.[2] The presence of moisture is a well-documented factor that can affect the stability of solid-state pharmaceuticals and reagents by promoting chemical degradation.[4][5]

-

Oxygen and Oxidation: Like most boronic acids, this compound is sensitive to oxygen.[3] The boronic acid group can be cleaved through oxidative pathways, a common degradation route for these compounds.[6] This necessitates handling and storage under an inert atmosphere to prevent oxidative degradation.

-

Temperature: Elevated temperatures can accelerate degradation kinetics.[7][8] Recommended storage temperatures are generally low to minimize the rate of decomposition. Long-term stability studies often reveal that degradation pathways follow Arrhenius kinetics, where reaction rates increase with temperature.[9]

-

Light: Exposure to light, particularly UV radiation, can provide the energy to initiate and promote degradation reactions in sensitive organic molecules. Therefore, it is recommended to store this compound in a dark place.[2]

-

pH: The stability of boronic acids can be pH-dependent. Protodeboronation, a key degradation pathway, is known to be rapid under both acidic and basic conditions, while being slowest around a neutral pH.[10]

Primary Degradation Pathways

The degradation of arylboronic acids typically proceeds through two main pathways:

-

Deboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This process, also known as protodeboronation, can be catalyzed by acids, bases, or metal ions.[3][10] Sterically hindered and electron-rich arylboronic acids are particularly prone to this degradation.[3][10]

-

Oxidative Degradation: The boronic acid moiety can be oxidized, leading to the cleavage of the C-B bond and formation of a phenol.[6] This is a significant pathway, especially in the presence of oxygen or other oxidizing agents.

The general sensitivity of arylboronic acids suggests that controlling residual levels in Active Pharmaceutical Ingredients (APIs) may become a regulatory concern, as they can be considered potentially genotoxic impurities.[3][10]

Summary of Stability Factors

| Factor | Impact on Stability | Recommended Precaution |

| Moisture | High | Store in a dry, tightly sealed container. Avoid exposure to humidity. |

| Oxygen | High | Store and handle under an inert atmosphere (e.g., Argon, Nitrogen).[1][11] |

| Temperature | Medium-High | Store at recommended cool temperatures (2-8°C or <15°C).[1][2] Avoid heat. |

| Light | Medium | Store in a dark place or in an amber vial to protect from light.[2] |

| Incompatible Materials | High | Avoid contact with strong oxidizing agents, strong acids, and strong bases.[11] |

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the quality and ensuring the safety of this compound.

Storage Conditions

Different suppliers provide slightly varied storage recommendations, but the core principles remain consistent: keep the material cool, dry, and away from air and light.

| Supplier/Source | Recommended Storage Temperature | Atmosphere |

| ChemBK | 2-8°C[1] | Under inert gas (Nitrogen or Argon)[1] |

| TCI Chemicals | Room Temperature (Recommended in a cool and dark place, <15°C)[2] | Not specified, but cool and dark implies protection from degradation factors. |

| Fisher Scientific | Keep containers tightly closed in a dry, cool and well-ventilated place.[11] | Store under an inert atmosphere.[11] |

Based on this data, the optimal storage condition is 2-8°C under an inert atmosphere in a tightly sealed, light-resistant container.

Safe Handling Procedures

This compound is classified as an irritant.[1] Adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles or a face shield.[1]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1]

-

Exposure Avoidance: Avoid contact with skin, eyes, and clothing.[1][11] Do not ingest or inhale.[11]

-

First Aid:

Handling and Storage Workflow

The following diagram illustrates the recommended workflow for managing this compound from receipt to experimental use.

Caption: Recommended workflow for handling and storage of this compound.

Experimental Protocol: Forced Degradation Study

To assess the stability of this compound under stress conditions, a forced degradation study can be performed. This involves subjecting the compound to harsh conditions and analyzing the resulting degradation.

Objective: To identify the degradation pathways and the susceptibility of this compound to hydrolysis, oxidation, heat, and light.

Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection should be developed and validated to separate the parent compound from its potential degradation products.

Materials:

-

This compound

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Trifluoroacetic acid (for mobile phase)

-

Hydrochloric acid (HCl), 1N

-

Sodium hydroxide (NaOH), 1N

-

Hydrogen peroxide (H₂O₂), 3%

-

Class A volumetric flasks and pipettes

Equipment:

-

HPLC system with UV detector

-

Analytical balance

-

pH meter

-

Thermostatic oven

-

Photostability chamber

-

Vortex mixer and/or sonicator

Procedure:

-

Stock Solution Preparation:

-

Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of approximately 1 mg/mL.

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Keep at 60°C for 24 hours. After incubation, cool the solution and neutralize with 1N NaOH. Dilute to a final concentration of ~0.1 mg/mL with the mobile phase.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at 60°C for 4 hours. After incubation, cool the solution and neutralize with 1N HCl. Dilute to a final concentration of ~0.1 mg/mL with the mobile phase.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of ~0.1 mg/mL with the mobile phase.

-

Thermal Degradation: Store the solid powder in an oven at 70°C for 48 hours. After exposure, prepare a solution of ~0.1 mg/mL in the mobile phase.

-

Photolytic Degradation: Expose the solid powder to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). After exposure, prepare a solution of ~0.1 mg/mL in the mobile phase.

-

Control Sample: Prepare a solution of the unstressed compound at the same final concentration (~0.1 mg/mL).

-

-

Analysis:

-

Inject all samples (stressed and control) into the HPLC system.

-

Analyze the chromatograms to determine the percentage of the remaining parent compound and the formation of any degradation products. Calculate the mass balance to ensure all major degradants are accounted for.

-

This protocol provides a framework for systematically evaluating the stability of this compound and identifying conditions that must be avoided to maintain its integrity.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 146449-90-3 | TCI AMERICA [tcichemicals.com]

- 3. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of temperature changes on the dimensional stability of polyvinyl siloxane and polyether impression materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of moisture on the stability of a lyophilized humanized monoclonal antibody formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 4-Alkoxyphenylboronic Acids

Introduction

4-Alkoxyphenylboronic acids are a pivotal class of reagents in modern organic synthesis, serving as indispensable building blocks in a myriad of chemical transformations. Their utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of carbon-carbon bond formation in the pharmaceutical, agrochemical, and materials science industries. The alkoxy group at the para-position offers a versatile handle to modulate the electronic properties and solubility of the resulting coupled products, making these compounds highly valuable in the design and synthesis of complex molecules and active pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive overview of the primary synthetic methodologies for preparing 4-alkoxyphenylboronic acids. It details two of the most prevalent and effective routes: the Grignard reagent pathway and the lithiation-borylation approach. This document is intended to be a practical resource, offering detailed experimental protocols, comparative quantitative data, and logical workflow diagrams to aid researchers in the successful synthesis and purification of these important chemical intermediates.

Core Synthetic Methodologies

The synthesis of 4-alkoxyphenylboronic acids predominantly relies on two robust organometallic strategies: the reaction of a Grignard reagent with a borate ester and the directed ortho-metalation (DoM) followed by borylation, often referred to as lithiation-borylation. The choice between these methods often depends on the availability of starting materials, functional group tolerance, and desired scale of the reaction.

Grignard Reagent Route

The Grignard route is a classic and widely employed method for the synthesis of arylboronic acids. This pathway involves the formation of an arylmagnesium halide (a Grignard reagent) from the corresponding 4-alkoxyaryl halide, which then acts as a nucleophile, attacking an electrophilic boron source, typically a trialkyl borate. Subsequent acidic hydrolysis of the resulting boronate ester furnishes the desired 4-alkoxyphenylboronic acid.

A general workflow for the Grignard reagent route is depicted below:

Figure 1: General workflow for the synthesis of 4-alkoxyphenylboronic acids via the Grignard reagent route.

This protocol is a representative example for the synthesis of 4-alkoxyphenylboronic acids via the Grignard route.[1]

Materials:

-

4-Bromoanisole

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Tri-isopropyl borate

-

10% Hydrochloric acid

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (11.96 g, 0.49 mol).[1] The system is purged with dry nitrogen. A solution of 4-bromoanisole (80.0 g, 0.43 mol) in anhydrous THF (300 ml) is added to the dropping funnel.[1] A small portion of the 4-bromoanisole solution is added to the magnesium turnings to initiate the reaction. Once the reaction begins (as evidenced by gentle reflux), the remaining 4-bromoanisole solution is added dropwise at a rate that maintains a steady reflux. After the addition is complete, the reaction mixture is stirred at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

-

Borylation: In a separate flame-dried flask, a solution of tri-isopropyl borate (161.7 g, 0.86 mol) in anhydrous THF (50 ml) is prepared and cooled to -78 °C using a dry ice/acetone bath.[1] The freshly prepared Grignard reagent solution is then added dropwise to the cooled borate solution under a nitrogen atmosphere, maintaining the temperature below -70 °C.[2] After the addition is complete, the reaction mixture is allowed to warm to room temperature overnight with continuous stirring.[1]

-

Hydrolysis and Workup: The reaction mixture is stirred with 10% hydrochloric acid (300 ml) for 1 hour at room temperature.[1] The product is then extracted with diethyl ether (2 x 200 ml). The combined organic extracts are washed with water and dried over anhydrous magnesium sulfate.[1]

-

Purification: The solvent is removed under reduced pressure to yield a crude solid.[1] The crude 4-methoxyphenylboronic acid can be purified by recrystallization from water to afford colorless crystals.[1]

Lithiation-Borylation Route

The lithiation-borylation pathway offers an alternative and often complementary approach to the Grignard method. This strategy is particularly useful for substrates that are not readily converted to Grignard reagents or for achieving different regioselectivity. The process typically involves the deprotonation of a 4-alkoxyaryl precursor with a strong organolithium base, such as n-butyllithium or sec-butyllithium, at low temperatures. The resulting aryllithium species is then quenched with an electrophilic boron source, similar to the Grignard route.

A general workflow for the lithiation-borylation route is presented below:

Figure 2: General workflow for the synthesis of 4-alkoxyphenylboronic acids via the lithiation-borylation route.

This protocol provides a general procedure that can be adapted for the synthesis of various 4-alkoxyphenylboronic acids via lithiation-borylation.

Materials:

-

1-Bromo-4-propoxybenzene

-

n-Butyllithium (in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethyl borate

-

Saturated aqueous ammonium chloride

-

Diethyl ether

-

1 M Hydrochloric acid

-

Brine

Procedure:

-

Lithiation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of 1-bromo-4-propoxybenzene (1.0 equiv) in anhydrous THF. Cool the solution to -78 °C. To this, add n-butyllithium (1.1 equiv) dropwise, maintaining the temperature below -70 °C. Stir the reaction mixture at -78 °C for 1 hour.

-

Borylation: To the aryllithium solution, add trimethyl borate (1.2 equiv) dropwise at -78 °C. After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Hydrolysis and Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride. Add 1 M hydrochloric acid until the aqueous layer is acidic (pH ~2). Extract the mixture with diethyl ether (3 x volumes).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-propoxyphenylboronic acid can be purified by recrystallization from an appropriate solvent system (e.g., water or a mixture of ethyl acetate and hexanes).

Quantitative Data Summary

The yields of 4-alkoxyphenylboronic acids can vary depending on the specific substrate, the chosen synthetic route, and the reaction conditions. The following tables provide a summary of reported yields for the synthesis of various 4-alkoxyphenylboronic acids.

Table 1: Yields for the Grignard Reagent Route

| Alkoxy Group (R) | Starting Material | Boron Source | Yield (%) | Reference |

| Methoxy | 4-Bromoanisole | Tri-isopropyl borate | 60-70 | [1] |

| Methoxy | 2-(1-adamantyl)-4-bromoanisole | Trimethyl borate | 69 | [2] |

| Ethoxy | 4-Bromoethoxybenzene | Tri-isopropyl borate | ~65 | Estimated |

| Propoxy | 4-Bromopropoxybenzene | Trimethyl borate | ~60 | Estimated |

| Butoxy | 4-Bromobutoxybenzene | Trimethyl borate | ~55 | Estimated |

Table 2: Yields for the Lithiation-Borylation Route

| Alkoxy Group (R) | Starting Material | Boron Source | Yield (%) | Reference |

| Methoxy | 4-Bromoanisole | Trimethyl borate | 75-85 | [3] |

| Ethoxy | 4-Bromoethoxybenzene | Trimethyl borate | ~70-80 | Estimated |

| Propoxy | 1-Bromo-4-propoxybenzene | Trimethyl borate | ~70 | Estimated |

| Butoxy | 1-Bromo-4-butoxybenzene | Trimethyl borate | ~65-75 | Estimated |

Note: "Estimated" yields are based on typical ranges for these reactions as specific literature values for these exact substrates were not found during the search.

Purification of 4-Alkoxyphenylboronic Acids

The purification of 4-alkoxyphenylboronic acids is a critical step to obtain material of high purity, which is often required for subsequent applications, particularly in catalysis. Common impurities include the corresponding boroxine (a cyclic anhydride), unreacted starting materials, and byproducts from the reaction.

Experimental Protocol: Purification by Recrystallization

Recrystallization is the most common and effective method for purifying solid boronic acids.[4][5][6][7]

Materials:

-

Crude 4-alkoxyphenylboronic acid

-

Appropriate solvent or solvent mixture (e.g., water, ethanol/water, ethyl acetate/hexanes)

Procedure:

-

Dissolve the crude boronic acid in a minimal amount of the chosen solvent at its boiling point.[4]

-

If the solution is colored or contains insoluble impurities, perform a hot filtration.

-

Allow the hot, saturated solution to cool slowly to room temperature.[5] Crystal formation should be observed.

-

To maximize the yield, the flask can be placed in an ice bath for a period of time after it has reached room temperature.[4]

-

Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Experimental Protocol: Purification by Extractive Workup

An extractive workup is essential to remove inorganic salts and water-soluble impurities after the hydrolysis step of the synthesis.

Procedure:

-

After quenching the reaction and acidifying the aqueous layer, transfer the mixture to a separatory funnel.

-

Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts.

-

Wash the combined organic layer sequentially with water and then with brine (saturated aqueous sodium chloride solution). The brine wash helps to remove residual water from the organic phase.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude boronic acid.

Conclusion

The synthesis of 4-alkoxyphenylboronic acids is a well-established field with reliable and scalable methods available to researchers. Both the Grignard reagent route and the lithiation-borylation approach offer effective means to access these valuable compounds. The choice of method will be dictated by the specific substrate and the desired reaction scale. Careful execution of the experimental protocols and meticulous purification are paramount to obtaining high-purity materials suitable for demanding applications in modern organic synthesis. This guide provides a solid foundation for researchers to confidently prepare and utilize 4-alkoxyphenylboronic acids in their synthetic endeavors.

References

- 1. prepchem.com [prepchem.com]

- 2. US20100160677A1 - Process for preparation of 6-[3-(1-admantyl)-4-methoxyphenyl]-2-naphtoic acid. - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. mdpi.com [mdpi.com]

The Dawn of a New Era in Drug Discovery: A Technical Guide to Novel Phenylboronic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The versatile chemistry of phenylboronic acid (PBA) and its derivatives has positioned them as a burgeoning class of molecules in modern drug discovery. Their unique ability to form reversible covalent bonds with diols has opened up a plethora of therapeutic applications, ranging from potent enzyme inhibitors to sophisticated drug delivery systems. This technical guide provides an in-depth exploration of the core aspects of novel phenylboronic acid derivatives, focusing on their synthesis, biological activity, and the intricate signaling pathways they modulate.

Quantitative Analysis of Biological Activity

The therapeutic potential of novel phenylboronic acid derivatives is underscored by their potent inhibitory activity against key enzymes implicated in various diseases. The following tables summarize the quantitative data for two major classes of targets: β-lactamases, which are crucial in combating antibiotic resistance, and proteasomes, a cornerstone of cancer therapy.

Table 1: Inhibitory Activity of Phenylboronic Acid Derivatives against β-Lactamases

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ | Reference |

| Phenylboronic Acid (PBA) | AmpC | 15 µM | - | [1] |

| 3-Nitrophenylboronic acid | AmpC | 1.1 µM | - | [1] |

| 3-Aminophenylboronic acid | AmpC | 0.9 µM | - | [1] |

| 3-Carboxyphenylboronic acid | AmpC | 0.2 µM | - | [1] |

| [3-(2-carboxyvinyl)phenyl]boronic acid | KPC-2 | 0.45 µM | - | [2] |

| [3-(2-carboxyvinyl)phenyl]boronic acid | AmpC | 1.2 µM | - | [2] |

| 4-(N-allylsulfamoyl)phenylboronic acid | - | - | - | [3] |

| 4-(3-butenesulfonyl)-phenylboronic acid | - | - | - | [3] |

Note: IC₅₀ values are concentration-dependent and may vary based on experimental conditions. Kᵢ values provide a more direct measure of inhibitor potency.

Table 2: Inhibitory Activity of Phenylboronic Acid Derivatives against Proteasomes

| Compound | Proteasome Subunit(s) | IC₅₀ | Cell Line | Reference |

| Dipeptidyl boronic acid 15 | 20S Proteasome | 4.60 nM | U266 | [4] |

| Dipeptidyl boronic acid 16 | 20S Proteasome | - | - | [4] |

| Bortezomib (Velcade®) | 20S Proteasome | 7.05 nM | U266 | [4] |

| ZINC09519392 (α-ketoamide) | cCP and iCP | 107 µM | - | [5] |

Note: cCP refers to the constitutive proteasome and iCP to the immunoproteasome. Different cell lines can exhibit varying sensitivity to proteasome inhibitors.

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of phenylboronic acid derivatives stem from their ability to modulate critical cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the mechanisms of action for proteasome and β-lactamase inhibitors.

Proteasome Inhibition Signaling Cascade

Phenylboronic acid-based proteasome inhibitors, such as bortezomib and novel dipeptidyl derivatives, target the 26S proteasome, a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins. Inhibition of the proteasome leads to the accumulation of proteins that regulate cell cycle progression and apoptosis.[4]

Caption: Signaling pathway of proteasome inhibition by phenylboronic acid derivatives.

Mechanism of β-Lactamase Inhibition

β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics like penicillins and cephalosporins. Phenylboronic acid derivatives act as transition-state analog inhibitors, forming a reversible covalent bond with the active site serine of the β-lactamase, thereby preventing the hydrolysis of the antibiotic.[1]

Caption: Mechanism of β-lactamase inhibition by phenylboronic acid derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis of novel phenylboronic acid derivatives and the assessment of their biological activity.

Synthesis of Novel Sulfonamide- and Sulfonyl-Phenylboronic Acids

This protocol describes the synthesis of 4-(N-allylsulfamoyl)phenylboronic acid and 4-(3-butenesulfonyl)-phenylboronic acid, which can serve as scaffolds for further derivatization.[3]

3.1.1. Synthesis of N-allyl-4-bromobenzenesulfonamide

-

To a solution of 4-bromobenzenesulfonyl chloride (1 equivalent) in a suitable solvent (e.g., dichloromethane), add triethylamine (1.1 equivalents).

-

Cool the mixture to 0 °C and add allylamine (1 equivalent) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-